Ethyl 3,5-dihydroxy-4-iodobenzoate
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Overview
Description
Ethyl 3,5-dihydroxy-4-iodobenzoate is an organic compound with the molecular formula C9H9IO4 and a molecular weight of 308.07 g/mol . This compound is characterized by the presence of an ethyl ester group, two hydroxyl groups, and an iodine atom attached to a benzoate ring. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-dihydroxy-4-iodobenzoate typically involves the iodination of ethyl 3,5-dihydroxybenzoate. One common method includes the use of iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 4-position of the benzoate ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dihydroxy-4-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include quinones.
Reduction: Products include the corresponding alcohols.
Scientific Research Applications
Ethyl 3,5-dihydroxy-4-iodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3,5-dihydroxy-4-iodobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-iodobenzoate
- Ethyl 4-iodobenzoate
- Ethyl 3,5-dihydroxybenzoate
Uniqueness
Ethyl 3,5-dihydroxy-4-iodobenzoate is unique due to the presence of both hydroxyl groups and an iodine atom on the benzoate ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
ethyl 3,5-dihydroxy-4-iodobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO4/c1-2-14-9(13)5-3-6(11)8(10)7(12)4-5/h3-4,11-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXUZOXYNCUBAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)O)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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